molecular formula C18H16ClN3OS2 B2589033 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 532422-95-0

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2589033
M. Wt: 389.92
InChI Key: DTQNNNYOAWNDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a thiadiazole derivative with potential pharmacological properties. Its chemical structure comprises a thiadiazole ring , a phenyl group , and a propanamide moiety . The compound’s systematic name provides insights into its substituents and functional groups.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , substitution , and cyclization . Researchers have explored various synthetic routes to obtain N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. These methods often utilize thiadiazole precursors , such as thiosemicarbazides or thiosemicarbazones, followed by aryl halide coupling and subsequent amidation .



Molecular Structure Analysis

The molecular structure of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide reveals the arrangement of atoms, bond angles, and functional groups. The thiadiazole ring imparts rigidity, while the phenyl group contributes to hydrophobic interactions. The amide linkage connects the two moieties, influencing the compound’s biological activity.



Chemical Reactions Analysis

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide may undergo various chemical reactions, including hydrolysis , oxidation , and reduction . These transformations can alter its pharmacokinetics and bioavailability.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.

    • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

    • Color : Note the color of the compound (if available).



  • Chemical Properties :

    • Acid-Base Behavior : Assess whether it behaves as an acid or a base.

    • Stability : Investigate its stability under different conditions (e.g., pH, temperature).




Scientific Research Applications

Anticancer Activity

Compounds incorporating the 1,3,4-thiadiazole moiety, including derivatives of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, have been synthesized and evaluated for their potential as anticancer agents. A study highlighted the synthesis of novel pharmacophores containing the thiazole moiety, showing promising results against Hepatocellular carcinoma cell lines (HepG-2), with certain compounds demonstrating significant inhibition of cancer cell growth (Gomha et al., 2017). Additionally, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of thiadiazole derivatives underlines the versatility of this chemical framework in generating compounds with potential biological activities, including anticancer properties (Androsov, 2008).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has demonstrated antimicrobial activity against a range of pathogenic strains. Some synthesized molecules were found to be more potent than reference drugs, particularly against Gram-positive bacterial strains, with certain compounds exhibiting significant growth inhibitory effects (Bikobo et al., 2017). This suggests the potential of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide derivatives in antimicrobial therapy.

Fluorescence Applications

The synthesis and evaluation of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles revealed excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). These properties suggest applications in fluorescence imaging and as fluorescent probes for various biological studies (Zhang et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activities against Bursaphelenchus xylophilus. Some compounds exhibited significant mortality rates, suggesting the potential of these derivatives in developing new nematicides (Liu et al., 2022).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Consider its impact on the environment during synthesis, use, and disposal.


Future Directions

Researchers should explore the compound’s pharmacological activity , target specificity , and potential therapeutic applications . Additionally, investigations into its metabolism , bioavailability , and drug interactions are crucial for clinical development.


properties

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQNNNYOAWNDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.